1-(Thiophen-2-yl)-3-aza-bicyclo[3.1.0]hexane
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Overview
Description
1-(Thiophen-2-yl)-3-aza-bicyclo[310]hexane is a bicyclic compound that features a thiophene ring attached to a bicyclo[310]hexane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(thiophen-2-yl)-3-aza-bicyclo[3.1.0]hexane can be achieved through a [2+2] cycloaddition reaction. This method involves the use of photochemistry to create new building blocks. The reaction typically requires a photochemical reactor and specific wavelengths of light to drive the cycloaddition process .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the photochemical cycloaddition process. This would require specialized equipment to ensure consistent light exposure and reaction conditions on a larger scale.
Chemical Reactions Analysis
Types of Reactions
1-(Thiophen-2-yl)-3-aza-bicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Scientific Research Applications
1-(Thiophen-2-yl)-3-aza-bicyclo[3.1.0]hexane has several scientific research applications, including:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its unique structural properties.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 1-(thiophen-2-yl)-3-aza-bicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with similar structural properties.
Bicyclo[3.1.0]hexane: A related compound with a different substitution pattern.
Uniqueness
1-(Thiophen-2-yl)-3-aza-bicyclo[3.1.0]hexane is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This makes it distinct from other bicyclic compounds and allows for unique interactions with molecular targets.
Properties
Molecular Formula |
C9H11NS |
---|---|
Molecular Weight |
165.26 g/mol |
IUPAC Name |
1-thiophen-2-yl-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C9H11NS/c1-2-8(11-3-1)9-4-7(9)5-10-6-9/h1-3,7,10H,4-6H2 |
InChI Key |
DMILNTFRFSJCOO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1(CNC2)C3=CC=CS3 |
Origin of Product |
United States |
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